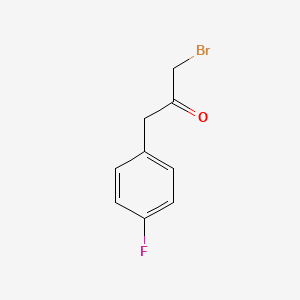

1-Bromo-3-(4-fluorophenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJUSRTUXULGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 4 Fluorophenyl Propan 2 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Group

The ketone's carbonyl group is a key site for both reduction and addition reactions, typical of its electrophilic carbon center.

The carbonyl group of 1-Bromo-3-(4-fluorophenyl)propan-2-one can be readily reduced to a secondary alcohol. This transformation is a common step in the synthesis of more complex molecules. The reduction is typically achieved using hydride reagents. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, converting the ketone to the corresponding alcohol, 1-Bromo-3-(4-fluorophenyl)propan-2-ol. pressbooks.pubchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. libretexts.orgpressbooks.pub

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄), followed by H₃O⁺ | 1-Bromo-3-(4-fluorophenyl)propan-2-ol | Carbonyl Reduction |

| Lithium Aluminum Hydride (LiAlH₄), followed by H₂O | 1-Bromo-3-(4-fluorophenyl)propan-2-ol | Carbonyl Reduction |

The carbonyl group can participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group. nih.govresearchgate.net While specific examples involving this compound are not extensively documented in the literature, the general mechanism involves a base-catalyzed reaction to form a new carbon-carbon double bond. nih.gov Similarly, addition reactions with organometallic reagents like Grignard reagents or organolithium compounds are plausible, attacking the electrophilic carbonyl carbon to form tertiary alcohols after acidic workup.

Halogen-Mediated Reactivity

The presence of both a bromine atom on the aliphatic chain and a fluorine atom on the aromatic ring imparts distinct reactivity pathways to the molecule.

The bromine atom is positioned on a carbon α to the carbonyl group, making it highly susceptible to nucleophilic substitution, typically via an S_N2 mechanism. libretexts.org This reactivity is a cornerstone of the utility of α-haloketones in synthesis. pearson.com A wide array of nucleophiles can displace the bromide ion, leading to the formation of diverse functionalized ketones. For instance, amines can react to form α-amino ketones, which are valuable precursors for various heterocyclic compounds. youtube.com Azide ions can also serve as effective nucleophiles to produce α-azido ketones, which can be further transformed, for example, into amino alcohols or triazoles. nih.govnih.govmdpi.com

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Ammonia (NH₃) | 1-Amino-3-(4-fluorophenyl)propan-2-one |

| Azide | Sodium Azide (NaN₃) | 1-Azido-3-(4-fluorophenyl)propan-2-one |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxy-3-(4-fluorophenyl)propan-2-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-3-(4-fluorophenyl)propan-2-one |

Electrophilic aromatic substitution (EAS) on the 4-fluorophenyl ring is influenced by the electronic properties of both the fluorine atom and the 3-bromo-2-oxopropyl side chain. makingmolecules.comlibretexts.org Fluorine is an ortho-, para-directing group, although it is deactivating towards EAS due to its high electronegativity. youtube.com The side chain, containing an electron-withdrawing ketone, acts as a meta-directing deactivator. youtube.com The combined influence of these groups makes the aromatic ring generally electron-poor and thus less reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com Any substitution would likely be directed to the positions ortho to the fluorine atom (positions 3 and 5), which are meta to the deactivating side chain. However, forcing conditions would be required, and specific examples of such reactions on this compound are not prevalent in the literature.

Rearrangement Reactions and Unconventional Transformations

One of the most significant transformations for α-haloketones with an α'-hydrogen is the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction occurs in the presence of a non-nucleophilic base, such as an alkoxide. ddugu.ac.in The mechanism is believed to proceed through the formation of an enolate at the α'-carbon (the carbon adjacent to the carbonyl on the side opposite the halogen). adichemistry.comyoutube.com This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate, with the expulsion of the bromide ion. wikipedia.orgyoutube.com The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone. adichemistry.comyoutube.com Subsequent ring-opening occurs to form the most stable carbanion, which in this case would be adjacent to the fluorophenyl ring, leading to the formation of a rearranged ester product, such as methyl 2-(4-fluorophenyl)acetate. ddugu.ac.in

Reaction Mechanism Elucidation for this compound and Related Analogs

The reactivity of α-haloketones, such as this compound, is characterized by the electrophilic nature of the carbon bearing the halogen and the influence of the adjacent carbonyl group. This arrangement facilitates a variety of chemical transformations, with the Hantzsch thiazole (B1198619) synthesis being a prominent and well-documented pathway. Mechanistic studies on this and related analogs have provided a comprehensive understanding of their chemical behavior.

The condensation of α-bromo ketones with N-monosubstituted thioureas typically proceeds via a neutral or acidic pathway, leading to different isomeric products. In a neutral medium, the reaction predominantly yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org The regioselectivity is influenced by the reaction conditions and the structure of the reactants. rsc.org

A proposed mechanism for the Hantzsch thiazole synthesis involves the initial reaction of the α-bromoketone with a thiourea (B124793) derivative. This is followed by a cyclization step to form the thiazole ring. This reaction is versatile and can be carried out under various conditions, including conventional heating and ultrasonic irradiation, often in environmentally benign solvents like ethanol-water mixtures. nih.gov

For instance, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been achieved by condensing 2-bromo-4-fluoroacetophenone with respective thiosemicarbazones. researchgate.net This reaction highlights the general applicability of the Hantzsch synthesis to fluorinated α-bromoketones.

The following table summarizes the key aspects of the Hantzsch thiazole synthesis based on studies of analogous compounds.

| Reactant A | Reactant B | Product Type | Key Mechanistic Feature | Ref |

| α-Bromoketone | Thiourea/Thioamide | Thiazole | Nucleophilic attack of sulfur on the α-carbon, followed by cyclization and dehydration. | nih.gov |

| 2-Bromo-4-fluoroacetophenone | Thiosemicarbazone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | Condensation and cyclization to form the thiazole ring. | researchgate.net |

| α-Halogeno ketone | N-Monosubstituted thiourea | 2-(N-Substituted amino)thiazole or 3-Substituted 2-imino-2,3-dihydrothiazole | Regioselectivity dependent on pH (neutral vs. acidic conditions). | rsc.org |

In addition to thiazole synthesis, α-bromoketones can undergo other transformations. For example, they are known to participate in the Favorskii rearrangement in the presence of a base, leading to carboxylic acid derivatives. While no specific studies on the Favorskii rearrangement of this compound were found, this remains a potential reaction pathway for this class of compounds.

1 Bromo 3 4 Fluorophenyl Propan 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 1-Bromo-3-(4-fluorophenyl)propan-2-one provides chemists with a powerful tool for the assembly of intricate molecular architectures. The electrophilic carbon of the α-bromo ketone readily undergoes nucleophilic substitution, while the carbonyl group can participate in various condensation and cyclization reactions. The 4-fluorophenyl group not only influences the reactivity of the molecule but also introduces a fluorine atom, a common feature in many biologically active compounds.

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry, and this compound serves as an excellent starting material for their synthesis. The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings, can be readily adapted using this precursor. nih.govasianpubs.orgnih.govresearchgate.netresearchgate.nettandfonline.com The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govnih.gov In the case of this compound, its reaction with a suitable thiourea derivative would yield a 2-amino-4-(4-fluorobenzyl)thiazole, a scaffold of significant interest in drug discovery. A novel series of fluorophenyl-based thiazoles has been synthesized using the analogous precursor, 2-bromo-4-fluoroacetophenone, highlighting the feasibility of this approach. nih.gov

The reactivity of this compound is not limited to thiazole synthesis. It is also a potential precursor for other important heterocyclic systems such as pyrimidines and imidazoles. organic-chemistry.orgasianpubs.orgwjarr.comnih.govresearchgate.netnih.gov The general synthetic strategies for these heterocycles often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar dinucleophile. The α-bromo ketone functionality of this compound allows for its conversion into a variety of intermediates suitable for these cyclization reactions.

| Heterocyclic System | General Method | Potential Product from this compound |

| Thiazoles | Hantzsch Synthesis | Substituted 4-(4-fluorobenzyl)thiazoles |

| Pyrimidines | Condensation with Amidines | Substituted 4-(4-fluorobenzyl)pyrimidines |

| Imidazoles | Condensation with Aldehydes and Ammonia | Substituted 4-(4-fluorobenzyl)imidazoles |

Formation of Polyfunctionalized Aliphatic and Aromatic Compounds

The α-bromo ketone moiety in this compound is a key functional group for the introduction of various substituents through nucleophilic substitution reactions. libretexts.org This allows for the synthesis of a diverse range of polyfunctionalized aliphatic and aromatic compounds. The bromine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. researchgate.netmdpi.com

Furthermore, the carbonyl group can be subjected to a wide range of transformations, such as reduction to an alcohol, reductive amination to form amines, or reaction with organometallic reagents to create tertiary alcohols. This dual reactivity enables the strategic and controlled introduction of multiple functional groups, leading to the creation of complex molecules with tailored properties.

Role in the Development of Fluorinated and Brominated Building Blocks

The presence of both fluorine and bromine atoms in this compound makes it an intrinsically valuable building block for the synthesis of more complex fluorinated and brominated molecules. researchgate.net The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Similarly, the bromine atom can serve as a handle for further functionalization, for instance, through cross-coupling reactions, or it can be retained in the final product for its own biological activity or physical properties.

This compound provides a straightforward route to introduce the 4-fluorophenylmethyl ketone moiety into a larger molecular framework. The subsequent chemical manipulations can then be performed on other parts of the molecule, preserving the fluorinated and brominated functionalities.

Synthetic Utility in Agrochemical Research

The structural features of this compound make it a particularly attractive intermediate for the development of new agrochemicals. researchgate.netnih.gov Many modern fungicides, herbicides, and insecticides contain fluorinated aromatic rings and heterocyclic moieties. nih.govnih.gov For example, the synthesis of the systemic foliar fungicide propiconazole involves the bromination of a ketone followed by nucleophilic substitution with a triazole ring. tudublin.ie This synthetic strategy is directly applicable to this compound, suggesting its potential as a precursor for novel triazole-based fungicides.

The development of new agrochemicals often relies on the synthesis and screening of large libraries of compounds. The versatility of this compound allows for the rapid generation of a diverse range of derivatives, which can then be evaluated for their biological activity against various pests and pathogens. mdpi.comnih.govgoogle.com The fluorinated phenyl group is a common feature in many successful agrochemicals, and its presence in this building block provides a head start in the design of new and effective crop protection agents.

| Agrochemical Class | Relevant Structural Motif | Potential Application of this compound |

| Fungicides | Triazoles, Thiazoles | Precursor for the synthesis of novel fungicidal compounds |

| Insecticides | Heterocyclic systems | Building block for the creation of new insecticidal molecules |

| Herbicides | Fluorinated aromatics | Introduction of a key pharmacophore into potential herbicides |

Spectroscopic and Structural Characterization Studies of 1 Bromo 3 4 Fluorophenyl Propan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 1-Bromo-3-(4-fluorophenyl)propan-2-one, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon, the two methylene (B1212753) carbons, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | ~4.2 | ~35 |

| C2 (C=O) | - | ~200 |

| C3 (-CH₂-Ar) | ~3.9 | ~45 |

| Aromatic CH (ortho to F) | ~7.1 (t) | ~116 (d, J ≈ 22 Hz) |

| Aromatic CH (meta to F) | ~7.3 (dd) | ~131 (d, J ≈ 9 Hz) |

| Aromatic C-F | - | ~163 (d, J ≈ 250 Hz) |

| Aromatic C-CH₂ | - | ~130 |

Abbreviations: d - doublet, t - triplet, dd - doublet of doublets, J - coupling constant.

Mass Spectrometry (MS) Applications in Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. prepchem.com For this compound, MS is essential for confirming its identity and assessing its purity.

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. bldpharm.com This results in two peaks of almost equal intensity, M+ and M+2.

Fragmentation of the molecular ion provides further structural information. researchgate.net The most common fragmentation pathway for ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. biosynth.com For this compound, this can lead to several key fragment ions that help in its identification. The presence of any unexpected peaks could indicate impurities. biosynth.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₉H₈BrFO]⁺ | 230/232 |

| 4-Fluorobenzyl cation | [C₇H₆F]⁺ | 109 |

| 4-Fluorophenylacetyl cation | [C₈H₆FO]⁺ | 137 |

| Bromomethyl cation | [CH₂Br]⁺ | 93/95 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in a compound.

For this compound, the most characteristic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. rsc.org However, conjugation with the adjacent phenyl ring is expected to lower this frequency to the 1685-1700 cm⁻¹ range. rsc.org Other important vibrational bands include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene groups (below 3000 cm⁻¹), C=C stretching within the aromatic ring (1450-1600 cm⁻¹), and the C-F and C-Br stretching vibrations at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Aromatic Ketone | 1685 - 1700 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride | 1150 - 1250 |

| C-Br Stretch | Alkyl Bromide | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. The chromophores in this compound are the carbonyl group and the 4-fluorophenyl ring.

Aromatic ketones typically exhibit two main absorption bands. The first is a weak n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is expected to appear at a longer wavelength (λmax around 270-350 nm). The second is a much stronger π→π* transition, resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the aromatic ring and the carbonyl group. This absorption occurs at a shorter wavelength, typically below 260 nm. The presence of the fluorophenyl group will influence the exact position and intensity of these absorption maxima.

X-Ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been cited, studies on related bromo-derivatives and α-haloketones allow for an informed discussion of its likely solid-state structure. researchgate.net

In the solid state, α-haloketones often adopt a conformation where the halogen and carbonyl oxygen are in a cisoid arrangement to minimize steric repulsion. researchgate.net The molecule would not be perfectly planar due to the sp³ hybridized methylene carbons. The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole forces from the polar C=O and C-Br bonds, and potentially weak C-H···O and C-H···F hydrogen bonds. Halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule, might also play a role in the crystal lattice.

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity and purity. biosynth.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound. The gas chromatograph separates the different components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing the compound itself, as it is a relatively non-volatile molecule. This technique separates the compound from non-volatile impurities or degradation products, after which the mass spectrometer provides molecular weight and structural information for each separated component. Commercial suppliers often list LC-MS as a method for quality control of this compound. This technique is crucial for impurity profiling in pharmaceutical starting materials.

Theoretical and Computational Investigations of 1 Bromo 3 4 Fluorophenyl Propan 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

No published studies were found that performed DFT or Ab Initio calculations on 1-Bromo-3-(4-fluorophenyl)propan-2-one to determine its electronic structure and predict its reactivity.

HOMO-LUMO Analysis and Molecular Orbital Theory

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. Such analysis is crucial for understanding charge transfer and chemical reactivity but has not been reported. nih.gov

Electrostatic Potential Surface Analysis

An Electrostatic Potential Surface (MEP) map, which identifies nucleophilic and electrophilic sites, has not been computationally generated and published for this compound.

Reaction Pathway Modeling and Transition State Characterization

While the synthesis of α-bromoketones is well-documented, specific computational modeling of reaction pathways and the characterization of transition states involving this compound are not found in the literature. up.ac.zalibretexts.org

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been published. These studies would provide insight into the molecule's behavior and flexibility over time.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental data may exist on commercial supplier sites, a computational study predicting spectroscopic parameters (like NMR, IR, or UV-Vis spectra) and comparing them with experimental values for validation has not been located. researchgate.net

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

The potential Non-Linear Optical (NLO) properties of this compound have not been investigated theoretically. Such studies on related molecules explore parameters like polarizability and hyperpolarizability to assess their potential in optoelectronic applications, but this has not been done for the target compound.

Structure Activity Relationship Sar Studies of 1 Bromo 3 4 Fluorophenyl Propan 2 One Analogs

Systematic Modification of the Bromine Moiety and its Impact on Reactivity

The bromine atom at the alpha-position to the carbonyl group is a key determinant of the molecule's reactivity, primarily acting as a good leaving group in nucleophilic substitution reactions. wikipedia.org The high reactivity of α-haloketones is attributed to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.

Modification of this halogen moiety allows for a fine-tuning of the compound's reactivity. Replacing bromine with other halogens, such as chlorine or iodine, alters the carbon-halogen bond strength and the leaving group's ability. The general trend for leaving group ability in SN2 reactions is I > Br > Cl. Consequently, the iodo-analog of the parent compound is expected to be more reactive towards nucleophiles, while the chloro-analog would be less reactive.

Kinetic studies on related α-haloketones show that the rate of reaction is often dependent on the formation of an enol or enolate intermediate, a step that is catalyzed by either acid or base. msu.edulibretexts.orglibretexts.org However, in direct nucleophilic substitution (SN2) reactions, the nature of the halogen is critical. The presence of the electron-withdrawing halogen also increases the acidity of any remaining α-hydrogens, which can influence subsequent reactions under basic conditions. jove.com

Table 1: Impact of Halogen Moiety (X) Modification on Reactivity

| Analog Structure | Halogen (X) | Relative C-X Bond Strength | Leaving Group Ability | Predicted Relative Reactivity in SN2 Reactions |

|---|---|---|---|---|

| 1-Chloro-3-(4-fluorophenyl)propan-2-one | Chlorine (Cl) | Higher | Good | Lower |

| 1-Bromo-3-(4-fluorophenyl)propan-2-one | Bromine (Br) | Intermediate | Better | Baseline |

| 1-Iodo-3-(4-fluorophenyl)propan-2-one | Iodine (I) | Lower | Best | Higher |

Exploration of Fluorine Substitution Patterns on the Phenyl Ring

The 4-fluoro substituent on the phenyl ring significantly modulates the electronic properties of the entire molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. tandfonline.com This effect can influence the reactivity at the distant carbonyl and α-carbon centers.

Exploring different substitution patterns of fluorine on the phenyl ring provides insight into how electronic effects are transmitted through the molecule.

Para-substitution (4-fluoro): In the parent compound, the fluorine atom is at the para position. Here, its strong inductive electron-withdrawal is partially offset by a resonance effect (electron donation from fluorine's lone pairs). This combination influences the electrophilicity of the carbonyl carbon.

Ortho-substitution (2-fluoro): An ortho-fluoro substituent would exert a strong inductive effect and could also introduce steric effects, potentially hindering the approach of reactants to the carbonyl group or influencing the conformation of the side chain.

Studies on nucleophilic aromatic substitution have shown that a fluorine atom located ortho or meta to the reaction site is activating, whereas a para-fluorine can be slightly deactivating. researchgate.net While the reactions of the propanone side-chain are not SNAr reactions, these principles of electronic influence are still relevant. Altering the fluorine's position changes the electron density of the ring and, by extension, the benzylic carbon, which can affect the stability of intermediates in reactions involving the side chain.

Table 2: Predicted Effects of Fluorine Position on Reactivity

| Analog | Fluorine Position | Dominant Electronic Effect | Predicted Impact on Carbonyl Electrophilicity | Predicted Relative Reactivity |

|---|---|---|---|---|

| 1-Bromo-3-(2-fluorophenyl)propan-2-one | Ortho | Strong Inductive Withdrawal, Steric Hindrance | Increased (electronically), Decreased (sterically) | Variable |

| 1-Bromo-3-(3-fluorophenyl)propan-2-one | Meta | Strong Inductive Withdrawal | Significantly Increased | Higher |

| This compound | Para | Inductive Withdrawal > Resonance Donation | Increased | Baseline |

Alterations to the Propanone Backbone and Their Chemical Consequences

The three-carbon propanone backbone serves as the scaffold connecting the reactive bromine atom and the substituted phenyl ring. Modifications to this backbone can have significant chemical consequences, primarily through steric and electronic effects.

Chain Length: Altering the length of the carbon chain, for instance, by creating an ethanone (phenacyl) or butanone analog, would change the spatial relationship between the phenyl ring and the α-halogenated carbon. A shorter chain, as in an α-bromo-4-fluoroacetophenone, would bring the aromatic ring closer to the reaction center, potentially increasing the electronic influence of the ring on the reaction.

Substitution on the Backbone: Introducing alkyl groups on the methylene (B1212753) carbon (C3) would create steric hindrance. This bulkiness could impede the approach of a nucleophile to the α-carbon (C1) or the carbonyl carbon (C2), thereby decreasing reaction rates. For example, an analog like 1-Bromo-3-(4-fluorophenyl)-3-methylpropan-2-one would be sterically more demanding than the parent compound. Such modifications can be a strategy for editing polymer backbones to alter their fundamental properties. chemistryworld.comresearchgate.net

These structural changes can also influence the regioselectivity of reactions like enolate formation, should there be alternative α-hydrogens available.

Table 3: Chemical Consequences of Propanone Backbone Alterations

| Backbone Alteration | Example Analog | Primary Consequence | Predicted Impact on Reactivity |

|---|---|---|---|

| Shortened Chain | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Increased proximity of phenyl ring to reactive center | Enhanced electronic effects from the ring |

| Lengthened Chain | 1-Bromo-4-(4-fluorophenyl)butan-2-one | Increased distance between phenyl ring and α-carbon | Diminished electronic effects from the ring |

| Alkylation of Methylene Bridge | 1-Bromo-3-(4-fluorophenyl)-3-methylpropan-2-one | Increased steric hindrance near the reaction center | Decreased reaction rates for SN2 and carbonyl addition |

Insights from Comparative Studies with Related Halogenated Ketones

Comparing this compound with other halogenated ketones provides a broader context for its reactivity. The key points of comparison are the nature of the halogen at the α-position and the electronic nature of the substituent on the phenyl ring.

Varying the α-Halogen: As discussed in section 7.1, the reactivity of α-haloketones in nucleophilic substitution reactions is highly dependent on the halogen. Comparative studies consistently show that α-bromoketones are versatile reagents, offering a balance of reactivity and stability that makes them more widely used than the often more sluggish α-chloroketones or the highly reactive but less stable α-iodoketones. nih.gov

Varying the Phenyl Substituent: The reactivity of the α-bromo ketone moiety is also sensitive to the substituent at the para-position of the phenyl ring. Comparing the 4-fluoro analog to a 4-chloro nih.govuni.lu, 4-nitro, or 4-methoxy analog reveals the impact of electronics. Electron-withdrawing groups (like nitro, chloro, and fluoro) enhance the electrophilicity of the carbonyl carbon and stabilize transition states in nucleophilic attack, thereby increasing reaction rates compared to an unsubstituted phenyl ring. Conversely, electron-donating groups (like methoxy) would be expected to decrease the reactivity.

Studies comparing acyclic α-bromoketones to alicyclic counterparts (e.g., 2-bromocyclohexanone derivatives) have shown differences in reaction pathways and rates, often due to conformational constraints in the cyclic systems. sci-hub.box The acyclic nature of this compound allows for greater conformational flexibility, which can be a critical factor in its reaction mechanisms.

Table 4: Comparative Reactivity of Related Halogenated Ketones

| Compound | Key Structural Difference | Electronic Effect of Substituent | Predicted Reactivity vs. Parent Compound |

|---|---|---|---|

| 1-Chloro-3-(4-fluorophenyl)propan-2-one | α-Chlorine instead of Bromine | N/A (Leaving Group Effect) | Lower |

| 1-Bromo-3-phenylpropan-2-one | Unsubstituted Phenyl Ring | Less Electron Withdrawing | Lower |

| 1-Bromo-3-(4-nitrophenyl)propan-2-one | 4-Nitro Group instead of Fluorine | More Electron Withdrawing | Higher |

| 1-Bromo-3-(4-methoxyphenyl)propan-2-one | 4-Methoxy Group instead of Fluorine | Electron Donating | Significantly Lower |

Mechanistic Biological Interactions of 1 Bromo 3 4 Fluorophenyl Propan 2 One and Its Derivatives Excluding Clinical Data

Investigation of Molecular Target Binding and Affinity

There is no publicly available research that has investigated the specific molecular targets of 1-Bromo-3-(4-fluorophenyl)propan-2-one or determined its binding affinity to any biological macromolecules. As an α-bromoketone, this compound possesses a reactive electrophilic carbon adjacent to the carbonyl group, making it a potential covalent modifier of nucleophilic residues (such as cysteine, histidine, and lysine) on proteins. This reactivity is a common feature of α-haloketones and is the basis for their use as enzyme inhibitors and as chemical probes. However, without experimental data, the specific protein targets and the affinity of these potential interactions remain unknown.

Enzyme Inhibition and Activation Mechanisms

No studies have been published that describe the specific enzyme inhibition or activation mechanisms of this compound. Generally, α-bromoketones are known to be irreversible inhibitors of various enzymes, particularly those with a nucleophilic amino acid in their active site. The mechanism typically involves the nucleophilic attack by an amino acid residue on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme. The specific enzymes that might be inhibited by this compound, and the kinetics of such inhibition, have not been determined.

Receptor Interaction and Signal Transduction Modulation

There is no available data on the interaction of this compound with any specific receptors or its ability to modulate signal transduction pathways. While some fluorophenyl-containing compounds are known to interact with various receptors, the presence of the reactive α-bromoketone moiety in this particular molecule suggests that its primary mode of action is more likely to be covalent modification of proteins rather than classical receptor-ligand binding. Without experimental evidence, any potential receptor interactions or effects on signaling cascades are purely speculative.

Cellular Pathway Perturbation Studies (in vitro, mechanistic focus)

No in vitro studies focusing on the mechanistic perturbation of cellular pathways by this compound have been reported in the scientific literature. Research on other α-bromoketone derivatives has shown a range of cellular effects, often linked to the inhibition of specific enzymes involved in critical pathways. However, without specific studies on this compound, it is not possible to determine which, if any, cellular pathways it might affect.

Computational Docking and Molecular Modeling of Ligand-Target Interactions

While computational docking and molecular modeling are powerful tools for predicting ligand-target interactions, no such studies have been published specifically for this compound. Such studies would require a hypothesized or known biological target. Given the lack of identified targets for this compound, computational models of its interactions have not been generated. In silico studies on other α-bromoketones have been used to explore their binding modes with known enzyme targets, but these findings cannot be directly extrapolated to this compound without experimental validation.

Future Perspectives and Research Challenges for 1 Bromo 3 4 Fluorophenyl Propan 2 One

Underexplored Reactivity and Synthetic Transformations

The reactivity of 1-bromo-3-(4-fluorophenyl)propan-2-one is largely dictated by the interplay between its three key functional components: the α-bromo ketone, the active methylene (B1212753) group, and the 4-fluorophenyl moiety. While the general reactivity of α-bromo ketones is well-established, involving susceptibility to nucleophilic substitution at the α-carbon and enolate formation, the specific substitution pattern of this molecule presents unique opportunities and challenges. pressbooks.publibretexts.org

Future research will likely focus on exploiting this multifunctionality in novel synthetic transformations. A significant area of exploration will be its use in multicomponent reactions, where the sequential or domino reaction at its different reactive sites could lead to the rapid assembly of complex heterocyclic and carbocyclic scaffolds. The development of selective transformations that can differentiate between the α-carbon and the active methylene group remains a considerable challenge.

Potential Synthetic Transformations:

Favorskii Rearrangement: Investigation into the base-induced rearrangement to form cyclopropanones or carboxylic acid derivatives, influenced by the electronic nature of the 4-fluorophenyl group.

Heterocycle Synthesis: Its role as a key precursor for the synthesis of a wide array of heterocycles such as thiazoles, imidazoles, and oxazoles through condensation reactions with various nucleophiles.

Cross-Coupling Reactions: The development of novel cross-coupling protocols to form C-C, C-N, and C-O bonds at the α-position, leveraging the C-Br bond.

Development of Advanced Catalytic Systems

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research in this area is expected to focus on enantioselective transformations, given the prochiral nature of the α-carbon upon substitution.

Organocatalysis, transition-metal catalysis, and biocatalysis each offer unique advantages for controlling the reactivity of this substrate. For instance, chiral phase-transfer catalysts or aminocatalysts could be employed for the enantioselective alkylation of the active methylene group. Transition-metal catalysts, particularly those based on palladium, copper, and nickel, will be instrumental in mediating novel cross-coupling reactions.

Table of Potential Catalytic Systems and Their Applications:

| Catalyst Type | Potential Application | Research Challenge |

| Chiral Phosphoric Acids | Enantioselective nucleophilic substitution of the bromide | Catalyst loading and turnover frequency |

| N-Heterocyclic Carbene (NHC)-Metal Complexes | Umpolung reactivity for novel C-C bond formations | Substrate scope and functional group tolerance |

| Ene-reductases | Biocatalytic and stereoselective debromination or coupling reactions | Enzyme stability and cofactor regeneration acs.org |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of the active methylene group | Control of di- and mono-alkylation |

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. The presence of multiple reactive sites can lead to complex reaction pathways and the formation of unexpected side products.

Future mechanistic studies will likely employ a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring will provide valuable insights into reaction intermediates and transition states. libretexts.org Density Functional Theory (DFT) calculations will be essential for mapping out potential energy surfaces, predicting reaction outcomes, and understanding the role of catalysts in controlling selectivity. A key challenge will be to dissect the influence of the 4-fluorophenyl group on the stability of intermediates and the activation barriers of competing pathways.

Integration with Emerging Chemical Technologies

The integration of emerging chemical technologies, such as continuous flow chemistry and photoredox catalysis, holds significant promise for enhancing the synthesis and functionalization of this compound. researchgate.netnih.gov These technologies can offer improved reaction efficiency, safety, and scalability compared to traditional batch processes.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates and exothermic reactions that are common with α-bromo ketones. rsc.org Photoredox catalysis, on the other hand, can open up novel reaction pathways through the generation of radical intermediates under mild conditions. acs.org

Potential Applications of Emerging Technologies:

Flow Chemistry:

Safe and scalable synthesis of this compound.

Rapid optimization of reaction conditions for its subsequent transformations.

Telescoped synthesis of complex molecules without the isolation of reactive intermediates.

Photoredox Catalysis:

Reductive dehalogenation to generate enolates for subsequent reactions.

Radical-mediated C-C and C-heteroatom bond formation at the α-position.

Dual catalytic systems combining photoredox and transition-metal or organocatalysis.

New Frontiers in Bio-Medicinal Chemistry Applications (mechanistic, non-clinical)

While clinical applications are beyond the scope of this discussion, the structural motifs accessible from this compound suggest potential for exploration in non-clinical, mechanistic studies within bio-medicinal chemistry. The 4-fluorophenyl group is a common substituent in many bioactive molecules, and the α-bromo ketone functionality is a versatile handle for the introduction of various pharmacophores.

Future research could focus on the synthesis of libraries of compounds derived from this building block for screening against various biological targets. For example, it could serve as a precursor for the synthesis of novel kinase inhibitors, enzyme inhibitors, or probes for chemical biology. The α-bromo ketone moiety itself can act as a covalent warhead, enabling the design of targeted covalent inhibitors for mechanistic studies of enzyme function. A significant challenge in this area will be to tune the reactivity of the α-bromo ketone to achieve selective labeling of the desired biological target while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-(4-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3-(4-fluorophenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of ketone to brominating agent) and temperature (40–60°C). Side products like dibrominated analogs may form at higher bromine concentrations, necessitating purification via column chromatography or recrystallization .

- Data Note : Comparative studies show NBS reduces over-bromination risks compared to Br₂, with yields ranging from 65–85% under inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- NMR : ¹H/¹³C NMR identifies characteristic peaks: δ ~2.5 ppm (COCH₂Br), δ ~7.2–7.8 ppm (aromatic protons from 4-fluorophenyl), and δ ~205 ppm (ketone carbonyl) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) confirms bond lengths (e.g., C-Br: ~1.93 Å) and dihedral angles between fluorophenyl and ketone moieties .

- GC-MS : Monitors purity (>98%) and detects halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.